Metabolic Predominance: Amino-BNZ (M1) as the Principal Phase-I Metabolite in Human Urine
In a comprehensive UHPLC-ESI-QTOF-MS analysis of urine from benznidazole-treated patients, nitroreduction to amino-benznidazole (M1, this compound) was identified as the primary metabolic pathway based on creatinine-corrected ion intensities, surpassing all other phase-I transformations. Six phase-I and ten phase-II metabolites were structurally characterized, confirming M1 as the most abundant phase-I metabolite [1].
| Evidence Dimension | Metabolic pathway predominance in human urine based on creatinine-corrected ion intensities |
|---|---|
| Target Compound Data | Amino-benznidazole (M1) as the main metabolic pathway |
| Comparator Or Baseline | Other identified phase-I metabolites including hydroxylamine derivatives, imidazole-ring cleavage products, and cysteine conjugates (M2, M3, M4, etc.) |
| Quantified Difference | M1 (and its N-glucuronide M5) were the dominant pathway; other pathways were secondary [1]. |
| Conditions | UHPLC-ESI-QTOF-MS analysis of urine from benznidazole-treated Chagas disease patients; creatinine correction applied to ion intensities [1] |
Why This Matters
For procurement of a reference standard to develop and validate bioanalytical methods for benznidazole therapeutic drug monitoring, the most abundant metabolite must be selected to ensure assay sensitivity and clinical relevance; a minor metabolite would fail to capture the primary detoxification route.
- [1] Pérez Montilla CA, Moroni S, Moscatelli G, et al. Major benznidazole metabolites in patients treated for Chagas disease: Mass spectrometry-based identification, structural analysis and detoxification pathways. Toxicology Letters. 2023;377:71-82. View Source
